molecular formula C10H20O2 B13808644 5-Ethyl-2-methyl-4-propyl-1,3-dioxane CAS No. 61920-23-8

5-Ethyl-2-methyl-4-propyl-1,3-dioxane

Cat. No.: B13808644
CAS No.: 61920-23-8
M. Wt: 172.26 g/mol
InChI Key: CPEQHADXYXIWJL-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of ethyl, methyl, and propyl substituents on the dioxane ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxanes can be synthesized from carbonyl compounds (such as aldehydes or ketones) and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal through the condensation of the carbonyl compound with the diol. Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .

Industrial Production Methods

Industrial production of 1,3-dioxanes often employs similar synthetic routes but on a larger scale. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves is crucial to drive the reaction to completion . The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-4-propyl-1,3-dioxane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The compound can also participate in various chemical transformations due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

CAS No.

61920-23-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-ethyl-2-methyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-4-6-10-9(5-2)7-11-8(3)12-10/h8-10H,4-7H2,1-3H3

InChI Key

CPEQHADXYXIWJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)C)CC

Origin of Product

United States

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